BRL-44408 maleate

Description

Properties

IUPAC Name |

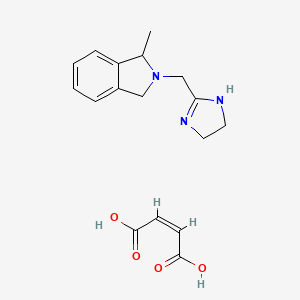

(Z)-but-2-enedioic acid;2-(4,5-dihydro-1H-imidazol-2-ylmethyl)-1-methyl-1,3-dihydroisoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.C4H4O4/c1-10-12-5-3-2-4-11(12)8-16(10)9-13-14-6-7-15-13;5-3(6)1-2-4(7)8/h2-5,10H,6-9H2,1H3,(H,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDIQGSUEJOOQQQ-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CN1CC3=NCCN3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2=CC=CC=C2CN1CC3=NCCN3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681806-46-2 | |

| Record name | BRL-44408 maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681806462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRL-44408 MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96KFS04PNM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of B.R.L.-44408 Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL-44408 maleate is a potent and highly selective antagonist of the α2A-adrenergic receptor (α2A-AR), a G-protein coupled receptor critically involved in regulating neurotransmitter release.[1] Its targeted action on this specific adrenoceptor subtype has positioned it as a valuable tool in neuroscience research and a potential therapeutic agent for mood disorders and visceral pain.[2] This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and downstream effects.

Primary Mechanism of Action: Selective α2A-Adrenoceptor Antagonism

The principal mechanism of action of this compound is its competitive antagonism at the α2A-adrenoceptor.[3] α2A-adrenoceptors are predominantly located presynaptically on noradrenergic neurons, where they function as autoreceptors.[4] Activation of these receptors by norepinephrine inhibits further norepinephrine release, creating a negative feedback loop. BRL-44408 blocks this feedback mechanism, leading to an increase in the release of norepinephrine and other neurotransmitters.[2]

Molecular Interaction and Downstream Signaling

The α2A-adrenoceptor is coupled to an inhibitory G-protein (Gi). Upon agonist binding, the Gi protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] By acting as an antagonist, BRL-44408 prevents this signaling cascade. In functional assays, BRL-44408 has been shown to counteract the inhibitory effect of α2-adrenoceptor agonists on forskolin-stimulated cAMP production.[3]

In addition to the canonical Gi pathway, α2A-AR antagonism by BRL-44408 has been shown to influence other signaling pathways, particularly in the context of inflammation. In a model of acute lung injury, BRL-44408 inhibited the activation of extracellular regulated protein kinase (ERK1/2), p38 mitogen-activated protein kinase (p38MAPK), and the p65 subunit of NF-κB.[5]

Quantitative Pharmacological Data

The selectivity and potency of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key binding affinities and functional potencies.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. α2A | Reference |

| α2A-adrenoceptor (human) | 8.5 nM | - | [3][6] |

| α2A-adrenoceptor | 1.7 nM | - | [1][7] |

| α2B-adrenoceptor | 144.5 nM | ~85-fold | [1][7] |

| 5-HT1A receptor (rat) | 571 nM | >67-fold | [3] |

| 5-HT1A receptor (rat) | 199 nM (vs. [3H]8-OH-DPAT) | ~23-fold | [1] |

| 5-HT1A receptor (rat) | 338 nM (vs. [3H]RX 821002) | ~40-fold | [1] |

| Functional Assay | Parameter | Value | Reference |

| cAMP Accumulation Assay (CHO cells, human α2A-AR) | IC50 (antagonism of UK 14304) | 92.25 ± 16.89 nM | [3] |

| Apparent KB | 7.9 ± 1.54 nM | [3] | |

| Locus Coeruleus Cell Firing (rat) | pKB (antagonism of dexmedetomidine) | 7.75 | [1] |

Signaling Pathways and Neurochemical Effects

The antagonistic action of BRL-44408 at presynaptic α2A-autoreceptors disrupts the negative feedback on neurotransmitter release. This leads to an increased synaptic concentration of several key biogenic amines.

Neurotransmitter Release Modulation

-

Norepinephrine: Systemic administration of BRL-44408 elevates extracellular concentrations of norepinephrine in the medial prefrontal cortex.[2] This is a direct consequence of blocking the presynaptic α2A-autoreceptors.

-

Dopamine: BRL-44408 also increases dopamine levels in the medial prefrontal cortex, suggesting a regulatory role of α2A-adrenoceptors on dopamine release.[2]

-

Acetylcholine: An increase in cortical levels of acetylcholine has been observed following BRL-44408 administration, likely due to the inhibition of α2A-heteroceptors on cholinergic neurons.[2][3]

-

Serotonin: Notably, BRL-44408 does not significantly alter the extracellular concentrations of serotonin in the medial prefrontal cortex.[2]

The following diagram illustrates the primary mechanism of BRL-44408 in enhancing neurotransmitter release.

The diagram below illustrates the downstream signaling cascade affected by BRL-44408 in the context of inflammation.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Membrane Preparation: Membranes are prepared from cultured cells (e.g., CHO cells) expressing the human α2A-adrenoceptor.[8] Confluent cells are harvested and homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).[8]

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]RX 821002) is incubated with the cell membranes in the presence of varying concentrations of the competing unlabeled ligand (BRL-44408).

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of BRL-44408 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

The following diagram outlines the workflow for a typical radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to antagonize the agonist-induced inhibition of cAMP production.

-

Cell Culture: CHO cells expressing the human α2A-adrenoceptor are cultured to confluency.[3]

-

Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation. Subsequently, they are stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Agonist and Antagonist Addition: A submaximal concentration of an α2-adrenoceptor agonist (e.g., UK 14304) is added to inhibit cAMP production.[3] This is performed in the presence of increasing concentrations of BRL-44408.[3]

-

cAMP Measurement: The intracellular cAMP levels are measured, typically using a luminescence-based assay.[8]

-

Data Analysis: The IC50 value for BRL-44408's antagonism of the agonist effect is calculated.[3]

Conclusion

This compound's mechanism of action is centered on its potent and selective antagonism of the α2A-adrenoceptor. This action leads to a disinhibition of presynaptic neurotransmitter release, particularly of norepinephrine and dopamine, in key brain regions. Its influence on downstream signaling pathways, including the canonical cAMP pathway and inflammatory cascades involving ERK1/2, p38MAPK, and p65, underscores its multifaceted pharmacological profile. The quantitative data and experimental methodologies presented in this guide provide a comprehensive understanding of BRL-44408's core mechanism, supporting its continued use as a critical research tool and its potential development as a therapeutic agent.

References

- 1. apexbt.com [apexbt.com]

- 2. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Effects of α2A Adrenoceptors on Norepinephrine Secretion from the Locus Coeruleus during Chronic Stress-Induced Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. α2A -AR antagonism by this compound attenuates acute lung injury in rats with downregulation of ERK1/2, p38MAPK, and p65 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. BRL 44408 maleate | Adrenergic α2 Receptors | Tocris Bioscience [tocris.com]

- 8. researchgate.net [researchgate.net]

BRL-44408 Maleate: A Technical Guide to a Selective Alpha-2A Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-44408 maleate is a potent and selective antagonist of the alpha-2A adrenergic receptor (α2A-AR), a G-protein coupled receptor critically involved in the regulation of neurotransmitter release.[1] Its selectivity for the α2A subtype over other α2 adrenoceptors (α2B and α2C) and other adrenoceptor families makes it an invaluable tool for dissecting the physiological and pathological roles of α2A-AR signaling. This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.

Pharmacological Profile

This compound exhibits high affinity for the α2A-adrenoceptor with significantly lower affinity for the α2B and α2C subtypes. This selectivity allows for the specific investigation of α2A-AR function in various physiological systems. The compound is centrally active following systemic administration and has demonstrated potential as an antidepressant and analgesic agent in preclinical studies.[2]

Binding Affinity and Selectivity

The antagonist properties of this compound are quantified by its binding affinity (Ki) at different adrenoceptor subtypes. The following tables summarize the quantitative data from various studies.

Table 1: Binding Affinity (Ki) of BRL-44408 at Human Alpha-2 Adrenoceptor Subtypes

| Adrenoceptor Subtype | Ki (nM) | Reference |

| Alpha-2A | 1.7 | [1] |

| Alpha-2B | 144.5 | [1] |

| Alpha-2C | - | - |

Note: Data for the alpha-2C subtype is not consistently reported in the reviewed literature.

Table 2: Comparative Binding Affinity (Ki) of BRL-44408

| Adrenoceptor Subtype | Ki (nM) | Reference |

| Alpha-2A | 8.5 | [2][3] |

| Alpha-2B | 651 | |

| 5-HT1A | 199-338 | [1] |

Note: BRL-44408 has been shown to have some affinity for the 5-HT1A receptor, although at concentrations significantly higher than its affinity for the α2A-AR.[1]

Mechanism of Action and Signaling Pathway

The alpha-2A adrenoceptor is a member of the G-protein coupled receptor (GPCR) superfamily.[4] Upon activation by endogenous agonists such as norepinephrine and epinephrine, the α2A-AR couples to inhibitory G-proteins (Gi/o).[5] This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5] this compound acts as a competitive antagonist at the α2A-AR, blocking the binding of endogenous agonists and thereby preventing the downstream signaling cascade.

Caption: Alpha-2A adrenoceptor signaling pathway and the antagonistic action of BRL-44408.

Experimental Protocols

The characterization of this compound's pharmacological profile relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6]

Objective: To determine the binding affinity (Ki) of this compound for the alpha-2A adrenoceptor.

Materials:

-

Cell membranes expressing the human alpha-2A adrenoceptor.

-

Radioligand: [3H]-Rauwolscine or other suitable α2-AR antagonist radioligand.

-

This compound.

-

Non-specific binding control (e.g., high concentration of a non-labeled α2-AR antagonist like yohimbine).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the α2A-AR and isolate the membrane fraction through centrifugation.

-

Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of BRL-44408 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: A typical experimental workflow for a radioligand binding assay.

Functional Assays

Functional assays measure the biological response elicited by a compound, confirming its antagonist activity.

This assay measures the activation of G-proteins, which is an early event in GPCR signaling.[7][8][9]

Objective: To determine the ability of this compound to inhibit agonist-induced G-protein activation at the α2A-AR.

Methodology:

-

Incubate cell membranes expressing the α2A-AR with an α2-AR agonist (e.g., norepinephrine) in the presence and absence of varying concentrations of this compound.

-

Add [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

Activated G-proteins will bind [35S]GTPγS.

-

Separate bound from free [35S]GTPγS by filtration.

-

Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

This compound should dose-dependently inhibit the agonist-induced increase in [35S]GTPγS binding.

This assay measures the downstream effect of α2A-AR signaling on the second messenger cAMP.[10]

Objective: To determine the ability of this compound to block agonist-induced inhibition of cAMP production.

Methodology:

-

Treat whole cells expressing the α2A-AR with forskolin or another adenylyl cyclase activator to stimulate cAMP production.

-

Add an α2-AR agonist to inhibit cAMP production.

-

Co-incubate with varying concentrations of this compound.

-

Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., ELISA or TR-FRET).

-

This compound should dose-dependently reverse the agonist-induced decrease in cAMP levels.

In Vivo Applications and Logical Relationships

This compound's selectivity makes it a valuable tool for in vivo studies to elucidate the role of the α2A-AR in various physiological and pathological processes. For example, it has been used to investigate its antidepressant-like and analgesic effects.[2]

Caption: Logical relationship of an in vivo experiment using BRL-44408.

Conclusion

This compound is a cornerstone pharmacological tool for the investigation of the alpha-2A adrenoceptor. Its high selectivity allows for precise dissection of α2A-AR-mediated signaling pathways and their role in health and disease. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their studies.

References

- 1. apexbt.com [apexbt.com]

- 2. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of BRL-44408 Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-44408 maleate is a potent and selective antagonist of the α2A-adrenergic receptor (α2A-AR), a G-protein coupled receptor critically involved in the regulation of neurotransmitter release. This technical guide provides a comprehensive overview of the pharmacological profile of BRL-44408, summarizing its binding affinity, functional antagonism, and in vivo effects. Detailed methodologies for key experimental procedures are provided to facilitate further research and development. The data presented herein underscore the potential of BRL-44408 as a valuable research tool and a lead compound for the development of novel therapeutics targeting the α2A-adrenoceptor for conditions such as depression and visceral pain.

Introduction

The α2-adrenergic receptors, comprising three subtypes (α2A, α2B, and α2C), are key presynaptic autoreceptors that regulate the release of norepinephrine from sympathetic nerve endings and adrenergic neurons in the central nervous system. The α2A-adrenoceptor subtype, in particular, has been identified as a critical modulator of neurotransmitter systems implicated in mood disorders and pain perception. BRL-44408 has emerged as a highly selective antagonist for the α2A-adrenoceptor, offering a valuable pharmacological tool to dissect the physiological and pathological roles of this receptor subtype. This document details the binding, functional, and behavioral pharmacology of this compound.

Receptor Binding Profile

The affinity of BRL-44408 for various receptors has been characterized through radioligand binding assays. The data consistently demonstrate high affinity and selectivity for the human α2A-adrenoceptor.

Table 1: Receptor Binding Affinities (Ki) of BRL-44408

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference(s) |

| Human α2A-Adrenoceptor | [3H]MK 912 | CHO cells | 8.56 ± 0.87 | [1][2] |

| Human α2A-Adrenoceptor | - | - | 1.7 | [3][4][5] |

| Human α2B-Adrenoceptor | - | - | 144.5 | [3][4][5] |

| Rat 5-HT1A Receptor | [3H]8-OH-DPAT | Rat Cortex | 199 | [3] |

| Rat 5-HT1A Receptor | [3H]RX 821002 | Rat Cortex | 338 | [3] |

Note: Some sources cite a Ki of 1.7 nM for the α2A-adrenoceptor and 144.5 nM for the α2B-adrenoceptor, indicating a high degree of selectivity.

Functional Activity

The antagonist properties of BRL-44408 at the α2A-adrenoceptor have been confirmed through functional assays that measure the inhibition of agonist-induced downstream signaling.

Table 2: Functional Antagonist Potency of BRL-44408

| Assay | Cell Line | Agonist | Measured Parameter | Antagonist Potency (KB) | Reference(s) |

| cAMP Accumulation | CHO cells expressing human α2A-AR | UK 14304 | Inhibition of forskolin-stimulated cAMP | 7.9 ± 1.54 nM | [1] |

In Vivo Pharmacodynamics and Behavioral Effects

In vivo studies have demonstrated that BRL-44408 effectively antagonizes α2A-adrenoceptors in the central nervous system, leading to significant neurochemical and behavioral changes.

Table 3: In Vivo Effects of BRL-44408

| Experimental Model | Species | Effect | Outcome | Reference(s) |

| In Vivo Microdialysis | Rat | Increased extracellular norepinephrine and dopamine | Neurotransmitter release modulation | [6] |

| Forced Swim Test | Rat | Decreased immobility time | Antidepressant-like activity | [6] |

| Schedule-Induced Polydipsia | Rat | Decreased adjunctive water intake | Antidepressant-like activity | [6] |

| PPQ-Induced Abdominal Stretching | Mouse | Decreased number of writhes | Analgesic activity in visceral pain | [6] |

Detailed Experimental Protocols

Radioligand Binding Assay for α2A-Adrenoceptor Affinity

Objective: To determine the binding affinity (Ki) of BRL-44408 for the human α2A-adrenoceptor.

Materials:

-

Membranes from CHO cells stably expressing the human α2A-adrenoceptor.

-

[3H]MK 912 (specific activity ~80 Ci/mmol).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific determinant: 10 µM phentolamine or yohimbine.

-

This compound stock solution.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare membrane homogenates from CHO cells expressing the human α2A-adrenoceptor.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of BRL-44408 (for competition assay) or buffer (for saturation assay), and 50 µL of [3H]MK 912 (final concentration ~0.5 nM).

-

To determine non-specific binding, add 50 µL of 10 µM phentolamine.

-

Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 10-20 µg of protein).

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold binding buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the Ki value for BRL-44408.

Functional Antagonism via cAMP Accumulation Assay

Objective: To determine the functional antagonist potency (KB) of BRL-44408 at the human α2A-adrenoceptor.

Materials:

-

CHO cells stably expressing the human α2A-adrenoceptor.

-

Assay Buffer: DMEM containing 1 mM IBMX (a phosphodiesterase inhibitor).

-

Forskolin solution.

-

UK 14304 (α2-adrenoceptor agonist) solution.

-

This compound stock solution.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit).

Procedure:

-

Seed CHO cells in a 96-well plate and grow to confluence.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of BRL-44408 for 15 minutes at 37°C.

-

Add a submaximal concentration of the agonist UK 14304 (e.g., 10 nM) in the presence of forskolin (e.g., 1 µM) to stimulate cAMP production.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.

-

Construct a concentration-response curve for BRL-44408's inhibition of the agonist-induced effect.

-

Calculate the IC50 value and subsequently the KB value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of BRL-44408 on extracellular levels of norepinephrine and dopamine in the rat medial prefrontal cortex.

Materials:

-

Male Sprague-Dawley rats (250-300 g).

-

Stereotaxic apparatus.

-

Microdialysis probes (e.g., 4 mm membrane length).

-

Artificial cerebrospinal fluid (aCSF).

-

This compound solution for systemic administration.

-

HPLC system with electrochemical detection.

Procedure:

-

Anesthetize the rat and place it in the stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the medial prefrontal cortex.

-

Allow the animal to recover for at least 24 hours.

-

On the day of the experiment, insert the microdialysis probe and perfuse with aCSF at a flow rate of 1-2 µL/min.

-

Collect baseline dialysate samples every 20 minutes for at least 60 minutes.

-

Administer BRL-44408 (e.g., intraperitoneally) at the desired dose.

-

Continue collecting dialysate samples for at least 2 hours post-administration.

-

Analyze the dialysate samples for norepinephrine and dopamine concentrations using HPLC-ECD.

-

Express the results as a percentage change from baseline levels.

Visualizations

Caption: BRL-44408 antagonism of presynaptic α2A-adrenoceptors.

Caption: Workflow for the α2A-adrenoceptor radioligand binding assay.

Caption: Logic of behavioral models used to assess BRL-44408.

Conclusion

This compound is a highly selective and potent antagonist of the α2A-adrenoceptor. Its pharmacological profile, characterized by high binding affinity, robust functional antagonism, and significant in vivo activity, makes it an indispensable tool for investigating the role of the α2A-adrenoceptor in health and disease. The demonstrated antidepressant-like and analgesic properties in preclinical models highlight its therapeutic potential. The detailed methodologies provided in this guide are intended to support further research into the pharmacology of BRL-44408 and the development of novel α2A-adrenoceptor-targeting therapies.

References

- 1. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Control of schedule-induced polydipsi: type, size, and spacing of meals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schedule-induced polydipsia: a rat model of obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 5. dpi.nsw.gov.au [dpi.nsw.gov.au]

- 6. animal.research.wvu.edu [animal.research.wvu.edu]

BRL-44408 Maleate: A Technical Guide to its Role in Neurotransmitter Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-44408 maleate is a potent and selective α2A-adrenoceptor antagonist that has garnered significant interest in neuroscience and pharmacology. By selectively blocking the α2A-adrenergic autoreceptors, BRL-44408 effectively disinhibits the release of several key neurotransmitters in the central nervous system. This technical guide provides an in-depth analysis of BRL-44408's mechanism of action, its quantitative effects on neurotransmitter release, and detailed protocols for the key experimental procedures used to characterize this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, particularly in the context of mood disorders, pain, and other neurological conditions.

Introduction

Biogenic amines, including norepinephrine, dopamine, and serotonin, play a crucial role in the pathophysiology of mood and pain disorders.[1] The release of these neurotransmitters is tightly regulated by a variety of presynaptic receptors, among which the α2-adrenergic receptors are of paramount importance. The α2-adrenoceptor family consists of three subtypes: α2A, α2B, and α2C. The α2A subtype, in particular, functions as a presynaptic autoreceptor on noradrenergic neurons, creating a negative feedback loop that inhibits norepinephrine release.[1][2] this compound is a high-affinity antagonist that demonstrates significant selectivity for the α2A-adrenoceptor subtype.[1][3] This selectivity allows for the targeted modulation of neurotransmitter systems, making BRL-44408 a valuable tool for both preclinical research and as a potential therapeutic agent.

Mechanism of Action

The primary mechanism of action of BRL-44408 is the competitive antagonism of the α2A-adrenoceptor.[1] In a resting state, norepinephrine released into the synaptic cleft binds to presynaptic α2A-autoreceptors, which are G protein-coupled receptors.[3] This binding event initiates an intracellular signaling cascade that ultimately inhibits further exocytosis of norepinephrine-containing vesicles. By binding to and blocking these α2A-autoreceptors, BRL-44408 prevents this autoinhibitory feedback, leading to a sustained increase in the synaptic concentration of norepinephrine.[1][2]

Furthermore, α2A-adrenoceptors are also present as heteroceptors on the terminals of other neuronal types, including dopaminergic and cholinergic neurons.[1] Antagonism of these heteroceptors by BRL-44408 leads to the disinhibition of dopamine and acetylcholine release, respectively, in specific brain regions.[1]

Caption: Signaling pathway of α2A-adrenoceptor antagonism by BRL-44408.

Quantitative Data

Receptor Binding Affinity

The affinity of BRL-44408 for various adrenergic and serotonergic receptors has been determined through radioligand binding assays. The data clearly indicates a high affinity and selectivity for the α2A-adrenoceptor subtype.

| Receptor Subtype | Ki (nM) | Selectivity over α2A | Reference |

| α2A-Adrenoceptor | 8.5 | - | [1] |

| α2B-Adrenoceptor | 144.5 | ~17-fold | [4] |

| 5-HT1A Receptor | 199 - 571 | > 23-fold | [2][3] |

Table 1: this compound Receptor Binding Profile

Effects on Neurotransmitter Release

In vivo microdialysis studies in rats have quantified the effects of BRL-44408 administration on extracellular neurotransmitter levels in the medial prefrontal cortex (mPFC).

| Neurotransmitter | Dose (mg/kg, s.c.) | Maximum Increase from Baseline (%) | Effect on Serotonin | Reference |

| Norepinephrine | 10 | ~200% | No significant change | [2] |

| Dopamine | 10 | ~100% | No significant change | [2] |

| Acetylcholine | 10 | ~75% | Not applicable | [2] |

Table 2: Effect of BRL-44408 on Extracellular Neurotransmitter Levels in Rat mPFC

Experimental Protocols

In Vivo Microdialysis

This protocol outlines the methodology for measuring neurotransmitter release in the brain of a freely moving rat following the administration of BRL-44408.

Objective: To quantify extracellular levels of norepinephrine, dopamine, and acetylcholine in the medial prefrontal cortex.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Stereotaxic frame

-

Anesthetic (e.g., isoflurane)

-

Guide cannula and microdialysis probes (e.g., 4mm membrane)

-

Artificial cerebrospinal fluid (aCSF)

-

Microinfusion pump

-

Fraction collector

-

HPLC with electrochemical detection (HPLC-ECD) system

-

This compound solution

Procedure:

-

Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame. Implant a guide cannula targeting the mPFC (AP: +3.2 mm, ML: ±0.8 mm, DV: -2.0 mm from bregma). Allow for a one-week recovery period.

-

Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the mPFC.

-

Perfusion: Perfuse the probe with aCSF at a constant flow rate of 1-2 µL/min.

-

Equilibration: Allow the system to equilibrate for at least 2 hours.

-

Baseline Collection: Collect dialysate samples every 20 minutes for at least one hour to establish a stable baseline.

-

Drug Administration: Administer BRL-44408 (e.g., 10 mg/kg, s.c.) or vehicle.

-

Post-Administration Collection: Continue collecting dialysate samples at 20-minute intervals for 4-5 hours.

-

Sample Analysis: Analyze the dialysate samples for neurotransmitter content using HPLC-ECD.

-

Data Analysis: Express neurotransmitter levels as a percentage of the baseline average.

Caption: Experimental workflow for in vivo microdialysis.

Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity (Ki) of BRL-44408 for the α2A-adrenoceptor.

Objective: To determine the inhibitory constant (Ki) of BRL-44408 at the human α2A-adrenoceptor.

Materials:

-

Cell membranes expressing the human α2A-adrenoceptor

-

Radioligand (e.g., [3H]MK-912)

-

This compound in a range of concentrations

-

Binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

96-well plates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and cocktail

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor and prepare a membrane fraction through centrifugation.

-

Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (near its Kd), and varying concentrations of BRL-44408. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known α2 antagonist).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of BRL-44408 to generate a competition curve.

-

Determine the IC50 value (the concentration of BRL-44408 that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Logical relationship of a radioligand competition binding assay.

Conclusion

This compound is a valuable pharmacological tool due to its high affinity and selectivity for the α2A-adrenoceptor. Its ability to disinhibit the release of norepinephrine, dopamine, and acetylcholine underscores its potential for therapeutic applications in a range of neurological and psychiatric disorders. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals, facilitating further investigation into the therapeutic potential of selective α2A-adrenoceptor antagonism.

References

The Discovery and Synthesis of BRL-44408 Maleate: A Selective α2A-Adrenoceptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-44408 maleate is a potent and selective antagonist of the α2A-adrenergic receptor, a key regulator of neurotransmitter release in the central and peripheral nervous systems. Its discovery has provided a valuable pharmacological tool for elucidating the physiological and pathological roles of the α2A-adrenoceptor subtype and has spurred interest in its therapeutic potential for conditions such as depression and pain. This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacological profile, and key experimental methodologies associated with this compound.

Introduction

The α2-adrenergic receptors (α2-ARs) are a class of G protein-coupled receptors (GPCRs) that are activated by the endogenous catecholamines, norepinephrine and epinephrine. Three distinct subtypes have been identified: α2A, α2B, and α2C, each with a unique tissue distribution and physiological function.[1] The α2A-adrenoceptor subtype is predominantly located presynaptically on noradrenergic neurons, where it functions as an autoreceptor to inhibit the release of norepinephrine.[2] This negative feedback mechanism plays a crucial role in modulating sympathetic outflow and neurotransmission.

The development of subtype-selective α2-AR ligands has been instrumental in dissecting the specific roles of each receptor subtype. BRL-44408 emerged as a highly selective antagonist for the α2A-adrenoceptor, offering a significant advantage over non-selective antagonists like yohimbine. Its ability to preferentially block α2A-adrenoceptors has made it an invaluable tool in neuroscience research and a lead compound for the development of novel therapeutics.

Discovery and Synthesis

The discovery of BRL-44408 was part of a broader effort to develop subtype-selective α2-adrenoceptor antagonists. While the initial discovery was detailed in the late 1980s and early 1990s, the compound continues to be a reference antagonist for α2A-adrenoceptor research.

Synthetic Pathway

The synthesis of BRL-44408, chemically named 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole maleate, involves a multi-step process. A plausible synthetic route is outlined below, based on established chemical principles for the formation of the isoindole and imidazoline moieties.

Caption: Plausible synthetic workflow for this compound.

Detailed Steps:

-

Formation of 1-Methylisoindoline: The synthesis likely commences with the reduction of N-methylphthalimide using a strong reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-methylisoindoline.

-

Alkylation: The resulting 1-methylisoindoline is then alkylated with chloroacetonitrile in the presence of a base to introduce the cyanomethyl group, forming (1-methylisoindolin-2-yl)acetonitrile.

-

Imidazoline Ring Formation: The nitrile group is subsequently reacted with ethylenediamine, often in the presence of a Lewis acid catalyst, to facilitate the cyclization and formation of the 4,5-dihydro-1H-imidazole (imidazoline) ring, yielding the BRL-44408 free base.

-

Salt Formation: Finally, the free base is treated with maleic acid to form the more stable and water-soluble maleate salt, this compound.

Pharmacological Profile

BRL-44408 is characterized by its high affinity and selectivity for the α2A-adrenoceptor. This profile has been established through extensive in vitro and in vivo studies.

Receptor Binding Affinity

The binding affinity of BRL-44408 for various adrenergic receptor subtypes has been determined using radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Reported Ki (nM) | Reference |

| α2A-Adrenoceptor | 8.5 | [3] |

| 1.7 | ||

| α2B-Adrenoceptor | 144.5 | |

| 5-HT1A Receptor | 199 - 338 | [4] |

Note: Variations in Ki values can be attributed to differences in experimental conditions, such as tissue preparation and radioligand used.

BRL-44408 exhibits greater than 50-fold selectivity for the α2A-adrenoceptor over other α- and β-adrenoceptors.[3] It also shows some affinity for the 5-HT1A receptor, a factor that should be considered when interpreting experimental results.[4]

Functional Activity

Functionally, BRL-44408 acts as a competitive antagonist at the α2A-adrenoceptor. In cellular assays, it effectively blocks the agonist-induced inhibition of adenylyl cyclase, thereby preventing the decrease in intracellular cyclic AMP (cAMP) levels.

| Assay | Parameter | Value | Reference |

| Functional Antagonism | KB (nM) | 7.9 | [3] |

| Forskolin-stimulated cAMP accumulation (antagonism of UK 14304) | IC50 (nM) | 92.25 |

The equilibrium dissociation constant for the antagonist (KB) further confirms its potent antagonist activity at the α2A-adrenoceptor.[3]

In Vivo Pharmacology

In preclinical animal models, BRL-44408 has demonstrated a range of effects consistent with its mechanism of action:

-

Neurotransmitter Release: Acute administration of BRL-44408 increases the extracellular concentrations of norepinephrine and dopamine in the medial prefrontal cortex.[3] It also enhances cortical levels of acetylcholine, likely through the blockade of α2A-heteroceptors on cholinergic nerve terminals.[3]

-

Antidepressant-like Effects: In rodent models of depression, such as the forced swim test, BRL-44408 reduces immobility time, suggesting an antidepressant-like profile.[3]

-

Analgesic Properties: BRL-44408 has shown analgesic effects in models of visceral pain.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize BRL-44408.

Radioligand Binding Assay (Competitive)

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the human α2A-adrenoceptor.

-

Radioligand (e.g., [3H]-RX821002).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the α2A-adrenoceptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.[5] Resuspend the final membrane pellet in the binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

A fixed concentration of the radioligand.

-

Increasing concentrations of this compound (for the competition curve).

-

For determining non-specific binding, add a high concentration of a non-labeled ligand (e.g., phentolamine).

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[5]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of BRL-44408. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of BRL-44408 that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[5]

Functional Assay: Forskolin-Stimulated cAMP Accumulation

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Caption: Workflow for a forskolin-stimulated cAMP functional assay.

Materials:

-

CHO or HEK293 cells stably expressing the human α2A-adrenoceptor.

-

Cell culture medium.

-

This compound.

-

An α2-adrenoceptor agonist (e.g., UK 14304).

-

Forskolin.

-

Phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and grow to confluence.

-

Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Agonist and Forskolin Stimulation: Add a fixed concentration of the α2-adrenoceptor agonist and forskolin to the wells. Forskolin directly activates adenylyl cyclase, leading to an increase in cAMP. The agonist, acting through the Gi-coupled α2A-adrenoceptor, will inhibit this forskolin-stimulated cAMP production.[6][7]

-

Incubation: Incubate the plate for a specified time to allow for cAMP accumulation.

-

Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

cAMP Detection: Quantify the intracellular cAMP levels using the detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of BRL-44408. The data will show that as the concentration of BRL-44408 increases, it blocks the inhibitory effect of the agonist, leading to a rise in cAMP levels. Determine the IC50 value, which represents the concentration of BRL-44408 that reverses 50% of the agonist-induced inhibition.

Signaling Pathway

BRL-44408 exerts its effects by blocking the canonical signaling pathway of the α2A-adrenoceptor.

Caption: α2A-adrenoceptor signaling pathway and the action of BRL-44408.

Upon activation by an agonist like norepinephrine, the α2A-adrenoceptor couples to an inhibitory G protein (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn reduces the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and ultimately to the inhibition of neurotransmitter release. BRL-44408, as a competitive antagonist, binds to the α2A-adrenoceptor but does not activate it. Instead, it prevents norepinephrine from binding, thereby blocking this entire signaling cascade and disinhibiting neurotransmitter release.

Conclusion

This compound remains a cornerstone tool for the pharmacological investigation of the α2A-adrenoceptor. Its high affinity and selectivity have enabled significant advances in our understanding of the role of this receptor subtype in health and disease. The synthetic route, while requiring careful execution, is based on established chemical transformations. The experimental protocols detailed herein provide a foundation for the continued use of BRL-44408 in exploring the complexities of adrenergic signaling and for the development of novel therapeutic agents targeting the α2A-adrenoceptor.

References

- 1. alpha(2)-Adrenoceptor subtypes-mediated physiological, pharmacological actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The subtype-selective alpha 2-adrenoceptor antagonists BRL 44408 and ARC 239 also recognize 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

BRL-44408 Maleate: A Technical Guide to Its Ki Values and Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding characteristics of BRL-44408 maleate, a selective α2A-adrenoceptor antagonist. The information presented herein is intended to support research and development efforts by providing detailed data on its receptor affinity, experimental methodologies for its characterization, and a visualization of its primary signaling pathway.

Core Data Presentation: Receptor Binding Affinity of this compound

The binding affinity of this compound for various adrenergic receptor subtypes has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

The data presented in the following table summarizes the Ki values of this compound for human adrenoceptor subtypes, providing a clear profile of its selectivity.

| Receptor Subtype | Ki (nM) | Reference |

| α2-Adrenoceptors | ||

| α2A | 1.7[1][2], 5.68[3], 8.5[4] | [1][2][3][4] |

| α2B | 144.5[1][2], 651[3] | [1][2][3] |

| α2C | 730 | [5][6] |

| α1-Adrenoceptors | ||

| α1A | 81 | [5][6] |

| α1B | 1,300 | [5][6] |

| α1D | 480 | [5][6] |

| β-Adrenoceptors | ||

| β1 | >10,000 | [5][6] |

| β2 | >10,000 | [5][6] |

| β3 | >10,000 | [5][6] |

| Other Receptors | ||

| 5-HT1A | 199-338 | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the binding affinity and functional activity of this compound.

Radioligand Binding Assay (Whole Cell)

This protocol is adapted from studies determining the affinity of antagonists for human adrenoceptors expressed in Chinese Hamster Ovary (CHO) cells.[5][6]

Objective: To determine the binding affinity (Ki) of this compound for various adrenoceptor subtypes through competitive displacement of a radiolabeled ligand.

Materials:

-

CHO cells stably expressing the human adrenoceptor subtype of interest (α2A, α2B, α2C, α1A, α1B, α1D, β1, β2, or β3)

-

[3H]-Rauwolscine (radioligand)

-

This compound (unlabeled competitor)

-

Cell culture medium (e.g., MEM supplemented with 10% FBS and 2 mM glutamine)

-

Poly-D-lysine coated 12-well plates

-

Binding Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

-

Wash Buffer: Ice-cold PBS

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture and Plating:

-

Culture CHO cells expressing the target receptor subtype in appropriate cell culture medium.

-

Seed the cells onto poly-D-lysine coated 12-well plates and grow to approximately 70-80% confluency.

-

-

Assay Preparation:

-

Prepare serial dilutions of this compound in Binding Buffer.

-

Prepare a solution of [3H]-Rauwolscine in Binding Buffer at a concentration close to its Kd for the receptor of interest.

-

-

Binding Reaction:

-

Wash the cells twice with PBS.

-

Add the diluted this compound solutions to the wells.

-

Add the [3H]-Rauwolscine solution to all wells.

-

Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

-

Termination and Washing:

-

Aspirate the binding solution from the wells.

-

Wash the cells three times with ice-cold Wash Buffer to remove unbound radioligand.

-

-

Quantification:

-

Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Determine non-specific binding from wells containing a high concentration of an unlabeled ligand.

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of this compound to generate a competition curve.

-

Calculate the IC50 value (the concentration of BRL-44408 that inhibits 50% of specific [3H]-Rauwolscine binding).

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Functional Assay

This protocol describes a method to assess the functional antagonist activity of BRL-44408 at Gi-coupled α2A-adrenoceptors.

Objective: To measure the ability of this compound to inhibit the agonist-induced decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

-

CHO cells stably expressing the human α2A-adrenoceptor.

-

This compound

-

UK 14304 (α2-adrenoceptor agonist)

-

Forskolin

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell culture medium

-

Assay Buffer: HBSS with 10 mM HEPES, pH 7.4

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Plate reader compatible with the chosen cAMP detection kit

Procedure:

-

Cell Preparation:

-

Culture and seed CHO-α2A cells in 96-well or 384-well plates.

-

-

Antagonist Pre-incubation:

-

Wash the cells with Assay Buffer.

-

Add serial dilutions of this compound to the wells.

-

Incubate at room temperature for 15-30 minutes.

-

-

Agonist Stimulation:

-

Prepare a solution containing UK 14304 (at a concentration that elicits a submaximal response, e.g., EC80) and a fixed concentration of forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

-

Add the agonist/forskolin solution to the wells.

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Add the detection reagents from the kit to the cell lysate.

-

Incubate as required by the kit instructions.

-

-

Signal Measurement:

-

Measure the signal (e.g., fluorescence, luminescence) using a plate reader.

-

-

Data Analysis:

-

The signal will be inversely proportional to the amount of cAMP in the well.

-

Plot the signal as a function of the log concentration of this compound.

-

Determine the IC50 value, which represents the concentration of BRL-44408 that reverses 50% of the UK 14304-induced inhibition of forskolin-stimulated cAMP accumulation.

-

Calculate the functional antagonist constant (Kb) from the IC50 value.

-

Visualizations

The following diagrams illustrate the primary signaling pathway of the α2A-adrenoceptor and a typical experimental workflow for determining antagonist affinity.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

BRL-44408 Maleate: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BRL-44408 maleate, a selective α2A-adrenoceptor antagonist, for its application in neuroscience research. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Concepts and Mechanism of Action

BRL-44408 is a potent and selective antagonist of the α2A-adrenergic receptor, a G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release.[1][2] There are three subtypes of the α2-adrenoceptor: α2A, α2B, and α2C. The α2A subtype is the most prevalent in the central nervous system and is primarily located on presynaptic nerve terminals, where it functions as an autoreceptor to inhibit the release of norepinephrine. By blocking these presynaptic α2A-adrenoceptors, BRL-44408 effectively increases the synaptic concentrations of norepinephrine and other neurotransmitters.[2]

The selectivity of BRL-44408 for the α2A subtype over the α2B and α2C subtypes makes it a valuable tool for dissecting the specific roles of the α2A-adrenoceptor in various physiological and pathological processes.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Functional Antagonism

| Receptor Subtype | Ligand | Ki (nM) | KB (nM) | Species | Reference |

| α2A-Adrenoceptor | BRL-44408 | 1.7 | - | Human | [1] |

| α2A-Adrenoceptor | BRL-44408 | 8.5 | 7.9 | Human | [2] |

| α2B-Adrenoceptor | BRL-44408 | 144.5 | - | Human | [1] |

| 5-HT1A Receptor | BRL-44408 | 199 | - | Rat | [1] |

Table 2: In Vivo Neurochemical Effects in Rat Medial Prefrontal Cortex

| Neurotransmitter | Treatment | % Change from Baseline | Reference |

| Norepinephrine | BRL-44408 (10 mg/kg, s.c.) | ~200% increase | [2] |

| Dopamine | BRL-44408 (10 mg/kg, s.c.) | ~100% increase | [2] |

| Acetylcholine | BRL-44408 (10 mg/kg, s.c.) | ~75% increase | [2] |

| Serotonin | BRL-44408 (10 mg/kg, s.c.) | No significant change | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of α2A-Adrenoceptor Antagonism by BRL-44408

Caption: BRL-44408 blocks the α2A-adrenoceptor, preventing Gi-mediated inhibition of adenylyl cyclase and Ca2+ channels, leading to increased norepinephrine release.

Experimental Workflow for Radioligand Binding Assay

References

An In-depth Technical Guide on the Antidepressant and Analgesic Activity of BRL-44408 Maleate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRL-44408 maleate is a potent and selective α2A-adrenoceptor antagonist that has demonstrated significant potential as both an antidepressant and an analgesic agent in preclinical studies.[1][2] Its mechanism of action, centered on the modulation of key biogenic amines in the central nervous system, offers a promising avenue for the treatment of mood disorders and visceral pain. This document provides a comprehensive overview of the pharmacological profile of BRL-44408, detailing its mechanism of action, pharmacokinetic properties, and the experimental evidence supporting its therapeutic activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Mechanism of Action

BRL-44408 exerts its effects primarily through the selective blockade of α2A-adrenergic receptors.[3] These receptors are predominantly located presynaptically on noradrenergic neurons, where they function as autoreceptors to inhibit the release of norepinephrine (NE). By antagonizing these receptors, BRL-44408 disinhibits the neuron, leading to an increase in the synaptic concentration of NE.

Furthermore, α2A-adrenoceptors are also found as heteroceptors on other types of neurons.[1][4] Antagonism of these receptors by BRL-44408 has been shown to increase the release of dopamine (DA) and acetylcholine (ACh) in the medial prefrontal cortex.[1][4] This neurochemical cascade is believed to underpin its antidepressant and analgesic properties.[1] Notably, the acute administration of BRL-44408 did not alter extracellular levels of serotonin.[1][4]

Caption: Mechanism of BRL-44408 Action.

Pharmacological Data

Receptor Binding and Functional Activity

BRL-44408 demonstrates high affinity and selectivity for the human α2A-adrenoceptor. It is reported to be over 50-fold selective for the α2A subtype.[1]

| Parameter | Receptor/Assay System | Value | Reference |

| Binding Affinity (Ki) | Recombinant human α2A-adrenoceptor | 8.5 ± 0.87 nM | [1][5] |

| Binding Affinity (Ki) | α2A-adrenoceptor | 1.7 nM | [6] |

| Binding Affinity (Ki) | α2B-adrenoceptor | 144.5 nM | [6] |

| Binding Affinity (Ki) | 5-HT1A Receptor (vs. [3H]8-OH-DPAT) | 199 nM | [6] |

| Functional Potency (KB) | α2A-adrenoceptor (cAMP accumulation) | 7.9 ± 1.54 nM | [1][4][5] |

| Functional Antagonism (pKB) | α2-agonist (dexmedetomidine) effect on LC firing | 7.75 | [6] |

Pharmacokinetics (in vivo, Rats)

Studies in rats have shown that BRL-44408 effectively penetrates the central nervous system.[1][5]

| Parameter | Value | Reference |

| Peak Brain Concentration | 586 ng/g | [1][5] |

| Peak Plasma Concentration | 1124 ng/ml | [1][5] |

Neurochemical Effects (in vivo, Rats)

Acute administration of BRL-44408 (10 mg/kg, s.c.) produced significant changes in extracellular neurotransmitter levels in the medial prefrontal cortex (mPFC).[4]

| Neurotransmitter | Change in Extracellular Levels (mPFC) | Reference |

| Norepinephrine (NE) | ~200% increase | [4] |

| Dopamine (DA) | ~100% increase | [4] |

| Serotonin (5-HT) | No significant change | [4] |

| Acetylcholine (ACh) | Significant increase | [1][4] |

Preclinical Antidepressant Activity

The antidepressant-like effects of BRL-44408 have been demonstrated in established rodent models of depression.

Forced Swim Test (FST)

In the FST, BRL-44408 produced a dose-dependent decrease in immobility time, an effect consistent with antidepressant activity.[1][7]

| Dose (mg/kg, i.p.) | Effect on Immobility Time | Reference |

| Dose-dependent | Decrease | [1][7] |

Schedule-Induced Polydipsia (SIP)

BRL-44408 also dose-dependently decreased adjunctive water intake in the SIP assay, further supporting its antidepressant-like profile.[1][7] This effect reached statistical significance at higher doses.

| Dose (mg/kg, i.p.) | Effect on Adjunctive Water Intake | Reference |

| 17 | Significant Decrease | [7] |

| 30 | Significant Decrease | [7] |

Experimental Protocol: Forced Swim Test (FST)

-

Animals: Male Sprague-Dawley rats are used.

-

Apparatus: A transparent glass cylinder (45 cm high, 20 cm in diameter) is filled with water (25°C) to a depth of 30 cm.

-

Procedure:

-

Pre-test Session (Day 1): Naive rats are placed in the cylinder for a 15-minute habituation swim.

-

Drug Administration (Day 2): this compound or vehicle is administered intraperitoneally (i.p.) 60 minutes before the test session.

-

Test Session (Day 2): 24 hours after the pre-test, rats are placed back into the swim cylinder for a 5-minute test session. The session is video-recorded.

-

-

Data Analysis: An observer, blind to the treatment conditions, scores the duration of immobility during the 5-minute test. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.

-

Statistical Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison between treatment groups and the vehicle control. A p-value < 0.05 is considered statistically significant.

Caption: Workflow for the Forced Swim Test.

Preclinical Analgesic Activity

BRL-44408 has shown efficacy in a preclinical model of visceral pain.

Para-Phenylquinone (PPQ)-Induced Writhing Test

In this model, BRL-44408 exhibited significant analgesic activity by dose-dependently decreasing the number of abdominal stretches (writhes) induced by PPQ injection.[1][7] This suggests a potential role in treating visceral pain conditions.

| Dose (mg/kg, i.p.) | Effect on PPQ-Induced Stretching | Reference |

| 10 | Significant Decrease | [7] |

| 30 | Significant Decrease | [7] |

Experimental Protocol: PPQ-Induced Writhing Test

-

Animals: Male mice are used.

-

Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) 60 minutes prior to the PPQ injection.

-

Induction of Pain: A 0.02% solution of para-phenylquinone (PPQ) in 5% ethanol/saline is injected i.p. at a volume of 10 ml/kg.

-

Observation: Immediately after PPQ injection, each mouse is placed in an individual observation chamber. The total number of abdominal stretches (writhes), characterized by a wave of contraction of the abdominal muscles followed by extension of the hind limbs, is counted for a period of 10-15 minutes.

-

Data Analysis: The mean number of writhes for each treatment group is calculated.

-

Statistical Analysis: Data are analyzed using a one-way ANOVA followed by a post-hoc test to compare drug-treated groups with the vehicle control group. A p-value < 0.05 is considered statistically significant.

Caption: Workflow for the PPQ Writhing Test.

Safety and Tolerability Profile

An important aspect of the preclinical profile of BRL-44408 is its lack of observable motor impairment. At doses where antidepressant and analgesic effects were significant, BRL-44408 did not produce deficits in overall motor coordination or alter general locomotor activity.[1][7] This suggests a favorable side-effect profile compared to less selective agents.

Conclusion

The preclinical data for this compound strongly support its potential as a therapeutic agent for mood disorders and visceral pain.[1] Its selective α2A-adrenoceptor antagonism leads to an increase in norepinephrine, dopamine, and acetylcholine, which are key neurotransmitters implicated in the pathophysiology of depression and pain. The compound has demonstrated dose-dependent efficacy in validated animal models and appears to have a favorable safety profile, with no observed impact on motor coordination.[1][7] This comprehensive technical overview provides a solid foundation for professionals in drug development to consider BRL-44408 for further investigation and potential clinical translation.

References

- 1. Preclinical characterization of BRL 44408: antidepressant- and analgesic-like activity through selective alpha2A-adrenoceptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BRL-44408 - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

BRL-44408 Maleate: A Technical Guide to its Interaction with Adrenergic and Serotonin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL-44408 maleate is a potent and selective α2A-adrenoceptor antagonist that has demonstrated potential as a therapeutic agent for mood disorders and visceral pain.[1][2] This technical guide provides an in-depth analysis of BRL-44408's pharmacological profile, with a particular focus on its interaction with both the adrenergic and serotonergic systems. Quantitative binding and functional data are presented, alongside detailed experimental methodologies for key assays. Furthermore, signaling pathways, experimental workflows, and the compound's selectivity are visualized through diagrams to facilitate a comprehensive understanding of its mechanism of action.

Introduction

Biogenic amines, including norepinephrine, dopamine, and serotonin, are crucial neurotransmitters implicated in the pathophysiology of mood and pain disorders.[1][2] The α2-adrenergic receptors, particularly the α2A subtype, are key presynaptic autoreceptors that regulate the release of these monoamines.[1][2] this compound has emerged as a valuable research tool and potential therapeutic candidate due to its high affinity and selectivity for the α2A-adrenoceptor.[1][2] By antagonizing this receptor, BRL-44408 enhances the release of norepinephrine and dopamine in brain regions associated with mood and pain processing.[1][2] While its primary target is the α2A-adrenoceptor, understanding its interaction with other receptor systems, such as serotonin receptors, is critical for a complete pharmacological assessment.

Chemical Properties

| Property | Value |

| IUPAC Name | 2-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-2,3-dihydro-1-methyl-1H-isoindole maleate |

| Molecular Formula | C₁₃H₁₇N₃ · C₄H₄O₄ |

| Molecular Weight | 331.4 g/mol |

| CAS Number | 681806-46-2 |

| Solubility | Soluble in water |

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of this compound at various receptors.

Table 1: Receptor Binding Affinities (Ki)

| Receptor | Species | Ki (nM) | Reference |

| α2A-Adrenergic | Human | 8.5 | [1][2] |

| α2B-Adrenergic | Human | >50-fold selective vs α2A | [1] |

| α2C-Adrenergic | Human | >50-fold selective vs α2A | [1] |

| α1-Adrenergic | Human | >50-fold selective vs α2A | [1] |

| β1-Adrenergic | Human | >50-fold selective vs α2A | [1] |

| 5-HT1A | Rat | Not specified, but noted to recognize this receptor | [3] |

Note: BRL-44408 has been shown to be highly selective for the α2A-adrenoceptor over a panel of other neurotransmitter receptors, transporters, and enzymes.[4]

Table 2: Functional Activity

| Assay | Receptor/System | Parameter | Value (nM) | Reference |

| Clonidine-induced inhibition of response rates | α2-Adrenergic (in vivo) | KB | 7.9 | [2] |

| Forskolin-stimulated cAMP accumulation | α2A-Adrenergic | IC50 | 92.25 ± 16.89 |

Table 3: In Vivo Neurochemical Effects

| Brain Region | Neurotransmitter | Effect | Maximal Effect (%) | Time to Max Effect (min) | Reference |

| Medial Prefrontal Cortex | Norepinephrine | Increased | 204 | 60 | [2] |

| Medial Prefrontal Cortex | Dopamine | Increased | 110 | 120 | [2] |

| Medial Prefrontal Cortex | Serotonin | No significant change | - | - | [1][2] |

| Medial Prefrontal Cortex | Acetylcholine | Increased | Not specified | Not specified | [1][2] |

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol outlines the general steps for determining the binding affinity of BRL-44408 for a target receptor, such as the α2A-adrenoceptor.

4.1.1. Membrane Preparation

-

Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

-

The homogenate is centrifuged at low speed to remove large debris.

-

The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C.

-

Protein concentration of the membrane preparation is determined using a standard assay (e.g., BCA assay).

4.1.2. Binding Assay

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the membrane preparation (a specific amount of protein), a fixed concentration of a suitable radioligand (e.g., [³H]MK912 for α2A-adrenoceptors), and varying concentrations of the unlabeled test compound (BRL-44408).

-

For determining non-specific binding, a high concentration of a known ligand for the target receptor is added instead of the test compound.

-

The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

The incubation is terminated by rapid filtration through a filter mat (e.g., GF/B or GF/C) using a cell harvester to separate bound from free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer.

-

The radioactivity retained on the filters is measured using a scintillation counter.

4.1.3. Data Analysis

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are then analyzed using non-linear regression to determine the IC50 value of the test compound.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)

This protocol describes a common method to assess the functional antagonism of BRL-44408 at Gαi-coupled receptors like the α2A-adrenoceptor.

-

Cells expressing the α2A-adrenoceptor are cultured in appropriate media and seeded into 96-well plates.

-

The cells are then treated with varying concentrations of BRL-44408.

-

To stimulate cAMP production, an adenylate cyclase activator such as forskolin is added.

-

Simultaneously or subsequently, an agonist for the α2A-adrenoceptor (e.g., clonidine) is added to inhibit the forskolin-stimulated cAMP production.

-

The cells are incubated for a specific period to allow for changes in intracellular cAMP levels.

-

Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

The ability of BRL-44408 to reverse the agonist-induced inhibition of cAMP production is quantified, and an IC50 or KB value is determined.

In Vivo Microdialysis (General Protocol)

This protocol details the general procedure for measuring extracellular neurotransmitter levels in the brain of a freely moving animal.

4.3.1. Probe Implantation

-

A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex) of an anesthetized animal and secured to the skull.

-

The animal is allowed to recover from surgery.

4.3.2. Microdialysis Procedure

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.

-

Neurotransmitters and other small molecules in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the perfusate.

-

Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).

-

After a baseline collection period, BRL-44408 is administered to the animal (e.g., via subcutaneous injection).

-

Dialysate collection continues to monitor changes in neurotransmitter levels over time.

4.3.3. Sample Analysis

-

The collected dialysate samples are analyzed to quantify the concentrations of norepinephrine, dopamine, and serotonin.

-

A common analytical method is high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.[5][6]

Visualizations

Signaling Pathway